4-butoxy-N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide
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Overview
Description
4-butoxy-N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzotriazole Intermediate: The synthesis begins with the formation of a benzotriazole intermediate. This is achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.
Introduction of Chlorophenyl Group: The benzotriazole intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base, such as pyridine, to introduce the chlorophenyl group.
Formation of Butoxybenzamide: The final step involves the reaction of the chlorophenyl-benzotriazole intermediate with 4-butoxybenzoic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or chlorophenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-butoxy-N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Butoxy-N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide
- 4-Butoxy-N’-((2-chloro-3-quinolinyl)methylene)benzohydrazide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the butoxy group enhances its solubility and reactivity, while the chlorophenyl and benzotriazolyl groups contribute to its stability and biological activity.
Properties
Molecular Formula |
C23H21ClN4O2 |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
4-butoxy-N-[2-(3-chlorophenyl)benzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C23H21ClN4O2/c1-2-3-13-30-20-10-7-16(8-11-20)23(29)25-18-9-12-21-22(15-18)27-28(26-21)19-6-4-5-17(24)14-19/h4-12,14-15H,2-3,13H2,1H3,(H,25,29) |
InChI Key |
HOVUQBFYLZUYHL-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=CC=C4)Cl |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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